(5-Bromo-2,3-difluoro-4-methoxyphenyl)(methyl)sulfane
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Overview
Description
(5-Bromo-2,3-difluoro-4-methoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H7BrF2OS and a molecular weight of 269.11 g/mol This compound features a bromine atom, two fluorine atoms, a methoxy group, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,3-difluoro-4-methoxyphenyl)(methyl)sulfane typically involves multiple steps. The reaction conditions often require the use of inert solvents such as dimethylformamide (DMF) and catalysts like palladium for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves scaling up the laboratory procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2,3-difluoro-4-methoxyphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
(5-Bromo-2,3-difluoro-4-methoxyphenyl)(methyl)sulfane has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Bromo-2,3-difluoro-4-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2,4-difluorophenol): Similar in structure but lacks the methoxy and methylsulfane groups.
(5-Bromo-2,3-difluoro-4-methoxyphenyl)amine: Contains an amine group instead of a methylsulfane group.
Uniqueness
(5-Bromo-2,3-difluoro-4-methoxyphenyl)(methyl)sulfane is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity. The methoxy and methylsulfane groups further enhance its versatility in synthetic applications .
Properties
IUPAC Name |
1-bromo-3,4-difluoro-2-methoxy-5-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2OS/c1-12-8-4(9)3-5(13-2)6(10)7(8)11/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHRPSZSQZLCCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)F)SC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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